

Comparative Study of Kinase Inhibitory Activity of 4-Bromoindole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of a series of 4-bromoindole derivatives, specifically focusing on the meridianin class of marine alkaloids. The data presented herein is compiled from various scientific publications to offer an objective comparison of the inhibitory potency of these compounds against a panel of protein kinases. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction to 4-Bromoindole Derivatives as Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with significant biological activity. The addition of a bromine atom, particularly at the 4-position, can enhance potency and selectivity for various biological targets, including protein kinases. Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them important targets for drug discovery.

This guide focuses on meridianins, which are naturally occurring 3-(2-aminopyrimidin-4-yl)-4-bromoindole alkaloids, and their synthetic derivatives. These compounds have been shown to exhibit inhibitory activity against several protein kinases, highlighting the potential of the 4-bromoindole core in designing novel kinase inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of 4-bromoindole (meridianin) derivatives against a panel of five protein kinases.

Lower IC₅₀ values indicate greater potency.

Compound	Core Structure	Substituent (R)	CDK5/p25 IC50 (μM)	CK1δ/ε IC50 (μM)	GSK-3α/β IC50 (μM)	DYRK1A IC50 (μM)	CLK1 IC50 (μM)	Reference
Meridianin A	3-(2-aminopyrimidin-4-yl)-4-bromindole	H	>10	1.5	0.7	2.5	2.5	[1]
Meridianin C	3-(2-aminopyrimidin-4-yl)-4-bromindole	5-Br	>10	1.0	0.5	1.8	1.5	[1]
Meridianin E	3-(2-aminopyrimidin-4-yl)-4-bromindole	5,6-diBr	8.0	0.8	0.3	1.0	0.8	[1]
Derivative 30	3-(2-aminopyrimidin-4-yl)-4-bromindole	6-Br	>10	>10	>10	0.035	0.032	[2]
Derivative 33	3-(2-aminopyrimidin-4-yl)-4-bromindole	7-Br	>10	>10	5.6	0.030	0.034	[2]

Derivative 34	3-(2-aminopyrimidin-4-yl)-4-bromodole	7-I	>10	>10	6.2	0.032	0.028	[2]
Derivative 68	3-(2-aminopyrimidin-4-yl)-4-bromodole	6-NO ₂	>10	2.1	2.8	0.095	0.060	[2]
Derivative 72	3-(2-aminopyrimidin-4-yl)-4-bromodole	7-NO ₂	>10	1.5	1.8	0.065	0.055	[2]

Note: The IC₅₀ values are compiled from the cited literature and may have been determined under slightly different assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly used in the cited studies.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Kinase of interest (e.g., DYRK1A, CLK1)

- Substrate peptide specific to the kinase
- ATP (Adenosine triphosphate)
- Test compounds (4-bromoindole derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

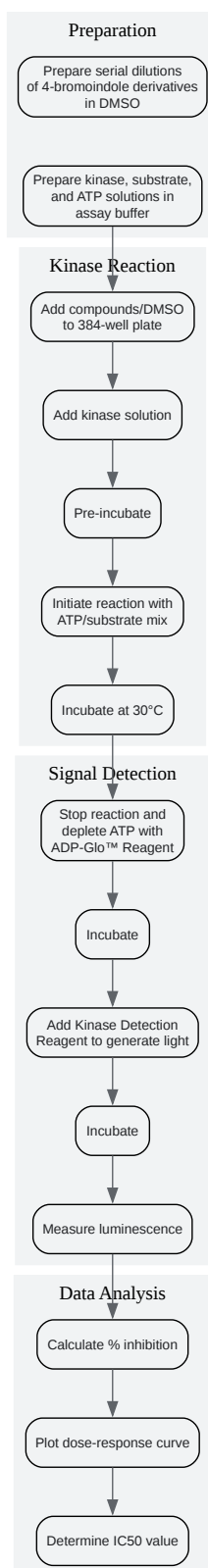
Procedure:

- **Compound Preparation:** Prepare serial dilutions of the 4-bromoindole derivatives in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- **Kinase Reaction:**
 - In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
 - Add 2.5 µL of the kinase solution to each well.
 - Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase interaction.
 - Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to its K_m value for the specific kinase.
 - Incubate the plate at 30°C for 60 minutes.
- **ADP Detection:**
 - Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.

- Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow

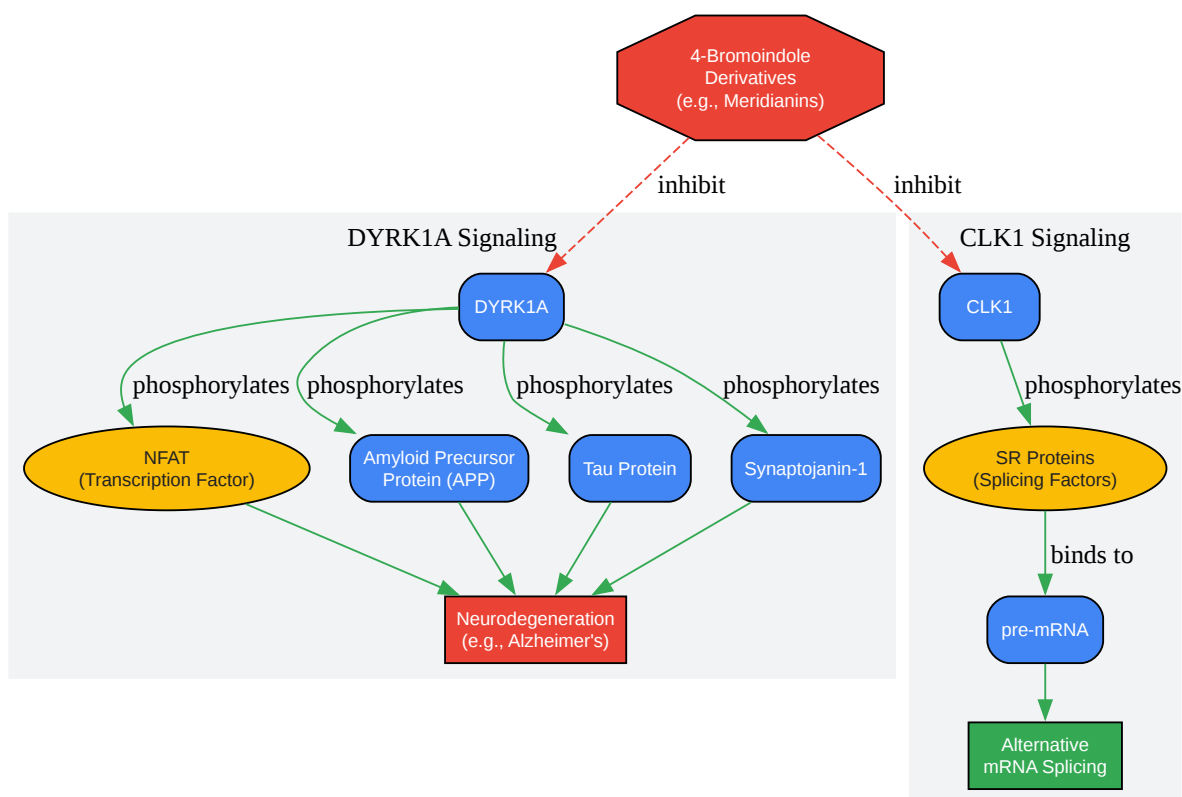


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Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways of Targeted Kinases

The meridianin derivatives show notable activity against DYRK1A and CLK1, kinases involved in neuronal function and RNA splicing, respectively.



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Caption: Key signaling pathways involving DYRK1A and CLK1.

Conclusion

The comparative data indicate that 4-bromoindole derivatives, particularly within the meridianin family, are a promising scaffold for the development of potent kinase inhibitors. Substitutions on the indole ring significantly impact both potency and selectivity. Notably, several derivatives demonstrate high potency against DYRK1A and CLK1, kinases implicated in neurodegenerative diseases and the regulation of gene expression, respectively.[2] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore and optimize this chemical series for therapeutic applications.

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References

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